molecular formula C17H25NO B256709 Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI)

Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI)

Katalognummer: B256709
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: BFTHDQJBOPXMFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI): is an organic compound belonging to the class of cyclohexane carboxamides It features a cyclohexane ring substituted with a butyl group and a phenyl group attached to the carboxamide functional group

Eigenschaften

Molekularformel

C17H25NO

Molekulargewicht

259.4 g/mol

IUPAC-Name

4-butyl-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C17H25NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,18,19)

InChI-Schlüssel

BFTHDQJBOPXMFA-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2

Kanonische SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) typically involves the following steps:

    Formation of Cyclohexane-1-carboxylic Acid: Cyclohexane is oxidized to form cyclohexane-1-carboxylic acid using an oxidizing agent such as potassium permanganate or chromic acid.

    Amidation Reaction: The cyclohexane-1-carboxylic acid is then reacted with butylamine and phenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Cyclohexane-1-carboxylic acid derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenylcyclohexane-1-carboxamide: Lacks the butyl group, which may affect its biological activity.

    4-butylcyclohexane-1-carboxamide: Lacks the phenyl group, leading to different chemical properties and reactivity.

Uniqueness

Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) is unique due to the presence of both butyl and phenyl groups, which confer specific chemical and biological properties. This dual substitution can enhance its potential as a versatile compound in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.